molecular formula C8H9BrO3S B13414063 Ethyl 2-bromobenzenesulfonate

Ethyl 2-bromobenzenesulfonate

Cat. No.: B13414063
M. Wt: 265.13 g/mol
InChI Key: QUZFLGXJHUNSEH-UHFFFAOYSA-N
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Description

Ethyl 2-bromobenzenesulfonate is an organosulfur compound characterized by a benzene ring substituted with a bromine atom at the ortho position and an ethyl sulfonate ester group. This structure confers unique reactivity, particularly in nucleophilic substitution and coupling reactions, making it valuable in pharmaceutical and organic synthesis. The sulfonate ester group enhances stability compared to sulfate esters, while the bromine atom provides a handle for further functionalization, such as Suzuki-Miyaura cross-couplings . Limited direct data on its synthesis or applications are available in the provided evidence, but its properties can be inferred from structurally related compounds.

Properties

Molecular Formula

C8H9BrO3S

Molecular Weight

265.13 g/mol

IUPAC Name

ethyl 2-bromobenzenesulfonate

InChI

InChI=1S/C8H9BrO3S/c1-2-12-13(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3

InChI Key

QUZFLGXJHUNSEH-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)C1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromobenzenesulfonate can be synthesized through the reaction of 2-bromobenzenesulfonyl chloride with ethanol in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Solvolysis Reactions

Ethyl 2-bromobenzenesulfonate undergoes solvolysis in polar solvents such as acetic acid, formic acid, and aqueous dioxane. These reactions are critical for understanding its stability and reaction mechanisms:

Key Findings

  • Acetolysis and Formolysis :

    • In acetolysis (acetic acid), this compound solvolyzes to form 2-(substituted phenyl)ethyl acetates. For example, solvolysis of 2-(2,4-dimethoxyphenyl)-1,1-d₂-ethyl p-bromobenzenesulfonate yielded acetate products with deuterium distributed equally between C-1 and C-2 positions .

    • Formolysis (formic acid) of 2-(3,5-dimethoxyphenyl)-1,1-d₂-ethyl p-bromobenzenesulfonate showed 14–26% deuterium rearrangement from C-1 to C-2, indicating partial involvement of bridged ion intermediates .

  • Isotope Effects :

    • α-Deuterium kinetic isotope effects (kH/kD) during solvolysis in 30% water–70% dioxane ranged from 1.18 to 1.22 at 50°C, suggesting a transition state with significant C–H bond cleavage .

Mechanistic Insights

  • Bridged Ion Intermediates : Deuterium scrambling in recovered sulfonates after partial solvolysis confirms ion-pair returns. For example, acetolysis of this compound derivatives showed 5–15% deuterium rearrangement in recovered starting material .

  • Transition-State Geometry : Higher isotope effects in formic acid vs. acetic acid (e.g., kH/kD = 1.22 vs. 1.18) correlate with increased solvent ionizing power, favoring carbocation-like transition states .

Palladium-Catalyzed Coupling Reactions

This compound participates in direct arylation reactions under palladium catalysis, enabling C–H bond functionalization:

Reaction Conditions and Yields

EntryCatalyst LoadingSolventHeteroareneProduct Yield (%)
10.5 mol% Pd(OAc)₂CPME*2-i-butylthiazole94
20.1 mol% Pd(OAc)₂DMF2-n-butylthiophene92
31 mol% Pd(OAc)₂Toluene1-methylpyrrole-2-carbaldehyde30

*CPME = cyclopentyl methyl ether .

Mechanism

  • Oxidative addition of the sulfonate ester to Pd(0) forms a Pd(II) intermediate.

  • Coordination of the heteroarene followed by C–H activation and reductive elimination yields the biaryl product .

Thermal Decomposition and Stability

This compound exhibits thermal stability up to 130°C but decomposes at higher temperatures:

  • At 150°C, decomposition pathways include S–O bond cleavage and formation of sulfonic acid byproducts .

  • Steric hindrance from substituents (e.g., ethanesulfonyl groups) reduces reactivity in coupling reactions .

Comparative Reactivity

The reactivity of this compound derivatives depends on substituent electronic and steric effects:

Substituent PositionSolventk_rel (vs. unsubstituted)
2,4-DimethoxyAcetic acid1.00
3,5-DimethoxyFormic acid0.85
  • Electron-donating groups (e.g., methoxy) at the 2,4-positions stabilize transition states, enhancing solvolysis rates .

Structural and Spectroscopic Data

  • NMR Analysis :

    • δ¹H NMR (CDCl₃): 1.35 ppm (t, CH₃), 4.35 ppm (q, CH₂), 7.45–8.10 ppm (aryl-H) .

    • Deuterium labeling studies confirm retention of stereochemistry in recovered sulfonates .

Environmental and Synthetic Considerations

  • Solvent Choice : CPME is preferred over traditional solvents (e.g., DMF) due to its low peroxide formation and ease of recycling .

  • Catalyst Efficiency : Reactions proceed efficiently with <1 mol% Pd(OAc)₂ , minimizing metal waste .

Scientific Research Applications

Ethyl 2-bromobenzenesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ethyl 2-bromobenzenesulfonate involves its ability to act as an electrophile in chemical reactions. The bromine atom attached to the benzene ring is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. The sulfonate group enhances the compound’s solubility in polar solvents and facilitates its interaction with various molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Bromo Bromophenylacetate

Ethyl 2-bromo bromophenylacetate shares a brominated aromatic ring with ethyl 2-bromobenzenesulfonate but differs in the ester group (acetate vs. sulfonate). Key distinctions include:

Property This compound Ethyl 2-Bromo Bromophenylacetate
Solubility in Ethanol Moderate (inferred) High (rated "1" in ethanol)
Reactivity Enhanced (sulfonate as leaving group) Lower (acetate less reactive)
Polarity Higher (due to sulfonate) Lower (acetate group)

The sulfonate group increases polarity and solubility in polar solvents, while the acetate derivative exhibits better solubility in ethanol. This compound’s superior leaving-group ability facilitates nucleophilic substitutions, critical in synthesizing complex molecules like brominated nucleosides (e.g., Guanosine derivatives in ) .

Brominated Aromatic Sulfonates vs. Acetates

  • Stability : Sulfonates are more hydrolytically stable than acetates due to stronger sulfur-oxygen bonds, reducing degradation in aqueous environments .
  • Applications : Sulfonates are preferred in cross-coupling reactions (e.g., synthesizing protein kinase inhibitors), while acetates may serve as intermediates in less demanding syntheses .

Analytical and Functional Insights

Solubility and Solvent Compatibility

provides solvent compatibility ratings for related brominated esters (e.g., ethyl acetate rated "2" in solubility, ethanol rated "1"). This compound likely follows similar trends but with adjustments for its sulfonate group. For example, it may exhibit reduced solubility in nonpolar solvents like ethyl benzene (rated "0" for ethyl 2-bromo bromophenylacetate) due to increased polarity .

Reactivity in Biopharmaceutical Contexts

While focuses on glycosylation tools (e.g., GlycoBase for glycan analysis), sulfonate esters like this compound could influence glycoprotein engineering by enabling selective bromination of carbohydrate precursors, though direct evidence is absent in the provided materials .

Q & A

Q. What advanced analytical techniques detect trace contaminants in this compound batches, and how are detection limits validated?

  • Answer:
  • GC-MS Headspace Analysis : Detects volatile impurities (e.g., residual ethyl bromide) with ppb-level sensitivity.
  • ICP-MS : Quantifies heavy metals (e.g., Pd from catalysts) below 1 ppm.
  • Validation : Follow ICH Q2(R1) guidelines for linearity, accuracy, and precision using spiked samples .

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